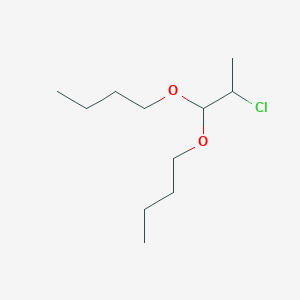
1-(1-Butoxy-2-chloropropoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Butoxy-2-chloropropoxy)butane is an organic compound with the molecular formula C11H23ClO2. It consists of 11 carbon atoms, 23 hydrogen atoms, 2 oxygen atoms, and 1 chlorine atom . This compound is characterized by its unique structure, which includes two ether groups and a chlorine atom attached to a butane backbone .
Preparation Methods
The synthesis of 1-(1-Butoxy-2-chloropropoxy)butane can be achieved through various methods. One common approach involves the reaction of 1-chlorobutane with butanol in the presence of a catalyst such as dimethyl sulfoxide (DMSO) and a chlorination agent like hydrogen chloride . The reaction is typically carried out at temperatures ranging from 15°C to 45°C, resulting in the formation of this compound with high yield and purity .
Chemical Reactions Analysis
1-(1-Butoxy-2-chloropropoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the compound can yield various hydrocarbons depending on the reducing agent used.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions include alcohols, aldehydes, ketones, and hydrocarbons .
Scientific Research Applications
1-(1-Butoxy-2-chloropropoxy)butane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Butoxy-2-chloropropoxy)butane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions include signal transduction and metabolic pathways .
Comparison with Similar Compounds
1-(1-Butoxy-2-chloropropoxy)butane can be compared with other similar compounds, such as:
1-(1-Methoxy-2-chloropropoxy)butane: This compound has a methoxy group instead of a butoxy group, resulting in different chemical properties and reactivity.
1-(1-Ethoxy-2-chloropropoxy)butane: The presence of an ethoxy group in this compound leads to variations in its physical and chemical characteristics.
1-(1-Propoxy-2-chloropropoxy)butane: This compound contains a propoxy group, which affects its solubility and reactivity compared to this compound
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
CAS No. |
144077-97-4 |
|---|---|
Molecular Formula |
C11H23ClO2 |
Molecular Weight |
222.75 g/mol |
IUPAC Name |
1-(1-butoxy-2-chloropropoxy)butane |
InChI |
InChI=1S/C11H23ClO2/c1-4-6-8-13-11(10(3)12)14-9-7-5-2/h10-11H,4-9H2,1-3H3 |
InChI Key |
ZQBXQDZNLRSVJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C(C)Cl)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


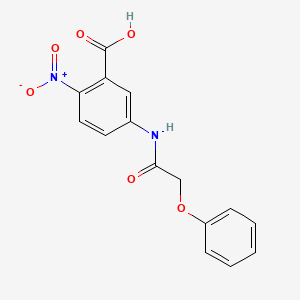
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
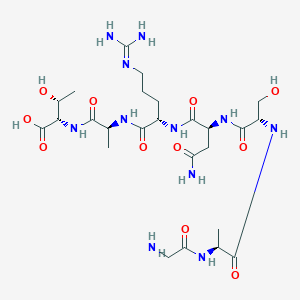
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
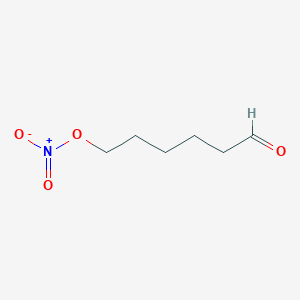
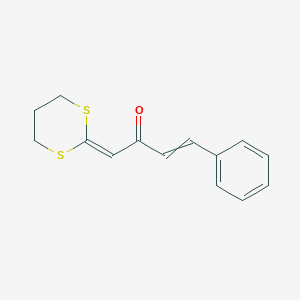
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
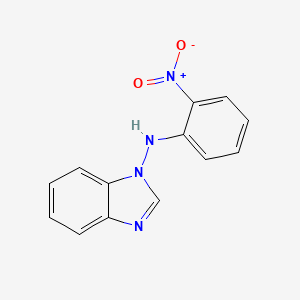
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)
![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)
![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)
